N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide

EGFR inhibition Kinase inhibitor design Benzothiazole carboxamide positional isomerism

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a synthetic benzothiazole-2-carboxamide derivative with the molecular formula C₁₇H₁₅ClN₂O₂S and a molecular weight of 346.83 g/mol. The compound features a benzothiazole heterocyclic core linked via a 2-carboxamide bridge to a 2-(2-chlorophenyl)-2-methoxyethyl side chain.

Molecular Formula C17H15ClN2O2S
Molecular Weight 346.83
CAS No. 1795195-10-6
Cat. No. B2424804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
CAS1795195-10-6
Molecular FormulaC17H15ClN2O2S
Molecular Weight346.83
Structural Identifiers
SMILESCOC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC=CC=C3Cl
InChIInChI=1S/C17H15ClN2O2S/c1-22-14(11-6-2-3-7-12(11)18)10-19-16(21)17-20-13-8-4-5-9-15(13)23-17/h2-9,14H,10H2,1H3,(H,19,21)
InChIKeyZVULQJGKBDZKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1795195-10-6): Chemical Class and Procurement Baseline


N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a synthetic benzothiazole-2-carboxamide derivative with the molecular formula C₁₇H₁₅ClN₂O₂S and a molecular weight of 346.83 g/mol . The compound features a benzothiazole heterocyclic core linked via a 2-carboxamide bridge to a 2-(2-chlorophenyl)-2-methoxyethyl side chain. This substitution pattern differentiates it from other benzothiazole-2-carboxamides used in EGFR-targeted anticancer research and kinase inhibition studies. The compound is available as a research chemical with a typical purity of ≥95% . Importantly, this compound is a positional isomer of the 6-carboxamide variant N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide, and an analog of the 2-methoxyphenyl derivative (CAS 1798543-44-8), necessitating careful selection based on the specific carboxamide position and aryl substitution required for target engagement.

Why Generic Benzothiazole-2-Carboxamide Substitution Fails: Structural Specificity of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide


Generic substitution among benzothiazole-2-carboxamide derivatives is inadvisable because the carboxamide linkage position (2- vs. 6-position on the benzothiazole ring) and the aryl substituent identity (2-chlorophenyl vs. 2-methoxyphenyl or unsubstituted phenyl) critically govern target binding interactions. In the structurally characterized series of benzo[d]thiazole-2-carboxamide EGFR inhibitors, modifications at the 6-position of the benzothiazole core with 2-(diethylamino)-2-oxoethoxy groups, combined with variations at the carboxamide N-substituent, produced IC₅₀ values ranging from 4.05 μM to >100 μM across A549, HeLa, and SW480 cell lines, demonstrating that even minor structural changes yield dramatic potency differences [1]. The target compound's unique combination of a 2-chlorophenyl substituent with a 2-methoxyethyl linker on the 2-carboxamide—rather than the 6-carboxamide—creates a pharmacophore profile that cannot be replicated by off-the-shelf benzothiazole analogs. Substituting a 6-carboxamide positional isomer or a 2-methoxyphenyl analog would alter the hydrogen-bonding geometry at the carboxamide, modify the steric and electronic environment around the 2-chlorophenyl ring, and potentially invert selectivity profiles, rendering results non-reproducible.

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide: Quantitative Comparative Evidence for Scientific Selection


Positional Isomer Differentiation: 2-Carboxamide vs. 6-Carboxamide Impact on Molecular Recognition

The target compound (2-carboxamide) and its positional isomer N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide differ in the attachment point of the carboxamide to the benzothiazole ring. In the published benzo[d]thiazole-2-carboxamide series, the 2-carboxamide hydrogen consistently forms a critical hydrogen bond with residue PRO770 in the EGFR active site [1]. This interaction geometry is unavailable to the 6-carboxamide isomer. The 2-carboxamide scaffold is thus essential for reproducing the binding mode observed in the co-crystallized inhibitor series. Users substituting the 6-carboxamide isomer would lose the PRO770 hydrogen-bond anchor, potentially abrogating EGFR inhibitory activity entirely.

EGFR inhibition Kinase inhibitor design Benzothiazole carboxamide positional isomerism

Aryl Substituent Comparison: 2-Chlorophenyl vs. 2-Methoxyphenyl Modulation of Lipophilicity and Electronic Properties

The 2-chlorophenyl substituent in the target compound provides distinct physicochemical properties compared to the 2-methoxyphenyl analog (CAS 1798543-44-8). Based on structure-property calculations, the chloro substituent increases lipophilicity relative to methoxy (ClogP contribution of chloro: +0.71 vs. methoxy: -0.02 for aromatic substitution), enhances potential for halogen-bonding interactions with protein backbone carbonyls, and alters the electron density of the pendant phenyl ring . These differences directly impact membrane permeability, metabolic stability, and target binding kinetics. The 2-methoxyphenyl analog lacks the halogen-bonding capability and has distinct hydrogen-bond acceptor properties, making the two compounds non-interchangeable for structure-activity relationship studies.

Lipophilicity optimization ClogP Halogen bonding ADME prediction

Class-Level Cytotoxic Activity Baseline: Benzothiazole-2-Carboxamide Scaffold Potency Against EGFR-High Expressing Cancer Cell Lines

The benzothiazole-2-carboxamide scaffold has demonstrated validated cytotoxic activity in multiple cancer cell lines. In a systematic study of 12 benzo[d]thiazole-2-carboxamide derivatives (compounds 6a–6l), the most potent analog (compound 6i, 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide) exhibited IC₅₀ values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480), with weak activity against the EGFR low-expressing HepG2 cell line and normal HL7702 hepatocytes [1]. This establishes the class baseline: the 2-carboxamide scaffold can achieve single-digit micromolar potency with appropriate substitution while maintaining selectivity over normal cells. The target compound's 2-chlorophenyl-2-methoxyethyl substituent represents a distinct substitution vector not explored in the published series, offering a differentiated chemotype for SAR expansion.

Anticancer activity EGFR tyrosine kinase inhibition MTT cytotoxicity assay A549 HeLa SW480

Structural Differentiation from Generic N-(2-Methoxyethyl)-1,3-benzothiazole-2-carboxamide: Impact of 2-Chlorophenyl Substitution on Molecular Complexity

Compared to the minimally substituted analog N-(2-methoxyethyl)-1,3-benzothiazole-2-carboxamide (C₁₁H₁₂N₂O₂S, MW 236.29 g/mol), the target compound incorporates a 2-chlorophenyl group at the alpha-position of the methoxyethyl chain, increasing molecular weight by 110.54 g/mol (+46.8%) and adding one aromatic ring with a chlorine substituent . This structural elaboration increases molecular complexity (as measured by fraction sp³ and the number of rotatable bonds) and expands the chemical space coverage. The 2-chlorophenyl group introduces a stereocenter at the benzylic carbon (the carbon bearing the methoxy and chlorophenyl groups is chiral), creating the potential for enantiomer-specific biological activity—a feature absent in the simpler analog. Procurement of the target compound rather than the generic N-(2-methoxyethyl) analog is essential for studies requiring this specific stereoelectronic profile.

Molecular complexity Fraction sp³ Scaffold diversity Chemical space coverage

Optimal Application Scenarios for N-[2-(2-Chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide Based on Quantified Differentiation


EGFR Tyrosine Kinase Inhibitor Lead Optimization with Defined 2-Carboxamide Geometry

Researchers developing ATP-competitive EGFR inhibitors can employ this compound to probe the contribution of the 2-chlorophenyl-2-methoxyethyl side chain to potency and selectivity. The 2-carboxamide position is essential for the PRO770 hydrogen-bond interaction identified in the benzo[d]thiazole-2-carboxamide series [1]. This compound provides a starting point for SAR studies exploring halogen-bonding contributions (via the 2-chloro substituent) and stereochemistry-dependent effects at the benzylic chiral center. Procurement of the 2-carboxamide rather than the 6-carboxamide isomer is mandatory for EGFR-targeted applications.

Physicochemical Property Profiling for CNS Drug Discovery Programs

The calculated lipophilicity advantage of the 2-chlorophenyl group over the 2-methoxyphenyl analog (~+0.73 log units) makes this compound suitable for CNS permeability studies where moderate-to-high logP is desired . The chlorophenyl substituent also provides a halogen-bond donor for structure-based design targeting CNS kinases or GPCRs. Users should verify experimental logD₇.₄ and PAMPA permeability before committing to in vivo studies.

Comparative Chemical Biology Studies of Carboxamide Positional Isomers

Institutions investigating the functional consequences of benzothiazole carboxamide regioisomerism (2- vs. 6-position) can use this compound alongside its 6-carboxamide isomer in parallel biochemical assays. Such head-to-head studies can quantify the impact of carboxamide position on target binding, as the 2-carboxamide consistently engages PRO770 in EGFR docking studies, while the 6-carboxamide geometry cannot support this interaction [1].

Chemical Probe Development Requiring Chiral Benzothiazole Scaffolds

The presence of a chiral center at the benzylic carbon of the 2-methoxyethyl linker creates an opportunity for enantiomer-specific biological profiling. Research groups can procure the racemate for initial screening, then commission chiral resolution to identify the eutomer for advanced lead development. This stereochemical feature differentiates CAS 1795195-10-6 from achiral benzothiazole-2-carboxamide analogs and is relevant for programs targeting stereoselective kinase binding pockets.

Quote Request

Request a Quote for N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.